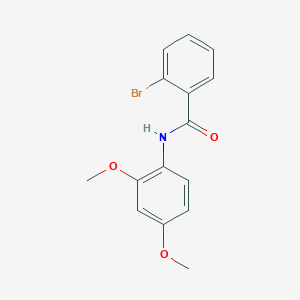

2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,4-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWDIJYACWRRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968281 | |

| Record name | 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5353-82-2 | |

| Record name | 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo N 2,4 Dimethoxyphenyl Benzamide

Retrosynthetic Dissection and Strategic Planning for Target Synthesis

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available precursors. For 2-bromo-N-(2,4-dimethoxyphenyl)benzamide, the most prominent disconnection is across the central amide bond (C-N). This primary disconnection yields two main synthetic pathways:

Pathway A: This approach involves forming the amide bond between an activated carboxylic acid derivative and an aniline (B41778). The key precursors are 2-bromobenzoic acid and 2,4-dimethoxyaniline (B45885). The carboxylic acid requires activation, typically as an acyl halide or through in-situ methods with coupling agents, to facilitate nucleophilic attack by the aniline.

Pathway B: A less common but viable alternative is a transition metal-catalyzed C-N cross-coupling reaction. This strategy disconnects the aryl-nitrogen bond, suggesting precursors like 2-bromobenzamide (B1207801) and an aryl halide such as 1-iodo-2,4-dimethoxybenzene. This pathway, often realized through Buchwald-Hartwig amidation, is particularly useful when classical methods are inefficient.

Strategic planning involves evaluating the feasibility, efficiency, and functional group compatibility of each pathway to select the most suitable route for the desired scale and purity requirements.

Classical Amide Bond Formation Routes and Their Optimization

Classical methods remain the most direct and frequently employed routes for amide synthesis due to their reliability and the wide availability of starting materials.

The reaction between an acyl chloride and an amine is a rapid and often high-yielding method for forming amide bonds. chemguide.co.ukvedantu.com In this protocol, 2-bromobenzoic acid is first converted to the more reactive 2-bromobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The subsequent reaction with 2,4-dimethoxyaniline proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide. chemguide.co.uk A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting aniline. askfilo.com

Optimization of this reaction involves controlling temperature to manage its often-exothermic nature and selecting an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to ensure solubility of the reactants.

Table 1: Representative Conditions for Acyl Halide-Aniline Condensation

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Acyl Halide | 2-bromobenzoyl chloride | Electrophilic partner |

| Aniline | 2,4-dimethoxyaniline | Nucleophilic partner |

| Base | Pyridine or Triethylamine (TEA) | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Inert solvent to dissolve reactants |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |

Carbodiimide (B86325) reagents are powerful tools for forming amide bonds directly from carboxylic acids and amines, avoiding the need to isolate a reactive acyl halide. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.com

The mechanism involves the activation of the carboxylic acid (2-bromobenzoic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is then susceptible to nucleophilic attack by the amine (2,4-dimethoxyaniline). wikipedia.org A significant side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. wikipedia.orgnih.gov To mitigate this and to reduce potential racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. wikipedia.orgrsc.org These additives react with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to provide the desired amide. nih.govluxembourg-bio.com The choice of EDC is often favored in laboratory settings due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. chemistrysteps.com

Table 2: Typical Conditions for EDC/HOBt Mediated Coupling

| Component | Example Reagent | Role in Reaction |

|---|---|---|

| Carboxylic Acid | 2-bromobenzoic acid | Substrate |

| Amine | 2,4-dimethoxyaniline | Substrate |

| Coupling Agent | EDC·HCl | Activates the carboxylic acid |

| Additive | HOBt | Suppresses side reactions and racemization |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Aprotic solvent |

| Base (optional) | Diisopropylethylamine (DIPEA) | Used if starting with amine salt or to increase reaction rate |

Mixed Anhydride (B1165640) Method: This strategy involves activating a carboxylic acid by converting it into a mixed anhydride, typically using an alkyl chloroformate like isobutyl chloroformate in the presence of a tertiary amine base such as N-methylmorpholine (NMM). highfine.comgoogle.comthieme-connect.de The resulting mixed anhydride is highly reactive towards nucleophilic attack by the amine. A key advantage is the rapid reaction rate and often high yields. highfine.comgoogle.com To ensure regioselectivity, where the amine attacks the desired carbonyl group (from the 2-bromobenzoic acid), sterically hindered chloroformates like isobutyl chloroformate are preferred, as they direct the nucleophilic attack to the less hindered carbonyl center. thieme-connect.desci-hub.se

Phosphonium (B103445) Reagents: Onium salts, particularly phosphonium reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents. peptide.comthieme-connect.desigmaaldrich.com They react with the carboxylate of 2-bromobenzoic acid to form an active OBt ester, analogous to the species formed in carbodiimide/HOBt reactions. sigmaaldrich.com These reagents are known for their high reactivity, rapid reaction times, and ability to couple even sterically hindered substrates with minimal side reactions. peptide.comluxembourg-bio.com PyBOP is often preferred over BOP as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). wikipedia.org

Table 3: Comparison of Advanced Coupling Reagents

| Method | Activating Agent | Typical Base | Key Advantage |

|---|---|---|---|

| Mixed Anhydride | Isobutyl chloroformate | N-Methylmorpholine (NMM) | Cost-effective, rapid reaction |

| Phosphonium Salt | PyBOP | DIPEA or TEA | High efficiency for difficult couplings |

Catalytic and Transition Metal-Mediated Synthetic Pathways

While classical methods are robust, transition metal-catalyzed reactions offer alternative bond constructions that can be advantageous for specific substrates.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org While typically used to couple amines with aryl halides, a variation can be employed to couple amides with aryl halides for the synthesis of N-aryl amides. nih.gov In the context of synthesizing this compound, this would involve the coupling of 2-bromobenzamide with an aryl halide like 1-bromo- or 1-iodo-2,4-dimethoxybenzene.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amide to the palladium center, and finally, reductive elimination to form the N-aryl amide product and regenerate the Pd(0) catalyst. wikipedia.orgsyr.edu The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. wikipedia.org Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are commonly used in combination with a strong base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), and a high-boiling point solvent like toluene (B28343) or dioxane. nih.govnih.gov

Table 4: General Parameters for Buchwald-Hartwig Amidation

| Component | Example | Function |

|---|---|---|

| Amide | 2-bromobenzamide | Nucleophilic partner |

| Aryl Halide | 1-iodo-2,4-dimethoxybenzene | Electrophilic partner |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst precursor |

| Ligand | XPhos or SPhos | Stabilizes catalyst, promotes reaction |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amide |

| Solvent | Toluene, Dioxane | Inert, high-boiling solvent |

Copper-Catalyzed Amidation Protocols

The formation of the amide bond in this compound via the coupling of an amine with a carboxylic acid derivative is effectively achieved using copper catalysis, primarily through reactions analogous to the Ullmann condensation or Goldberg reaction. wikipedia.orgscispace.com These methods are powerful alternatives to palladium-catalyzed systems, leveraging the lower cost and unique reactivity of copper. The reaction typically involves the coupling of 2-bromobenzoyl chloride (or a related 2-bromobenzoic acid derivative) with 2,4-dimethoxyaniline.

Modern protocols have significantly improved upon traditional Ullmann conditions, which often required high temperatures and stoichiometric amounts of copper. wikipedia.orgnie.edu.sg The introduction of specialized ligands accelerates the reaction and allows it to proceed under much milder conditions with only catalytic amounts of a copper source. nih.govnih.gov

Key components of these catalytic systems include:

Copper(I) Sources: Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are the most common and effective catalysts. mdpi.comnih.gov

Ligands: The efficiency of the coupling is highly dependent on the choice of ligand, which stabilizes the copper catalyst and facilitates the reaction. Bidentate ligands, such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) and amino acids (e.g., N,N-dimethylglycine, L-proline derivatives), have proven to be particularly effective. nih.govnih.govresearchgate.netresearchgate.net These ligands chelate to the copper center, increasing the solubility and reactivity of the catalytic complex. nih.gov

Base and Solvent: A base is required to deprotonate the amine or amide nitrogen, forming the active nucleophile. Common choices include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 90 to 120 °C. nih.govresearchgate.net

The general mechanism involves the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide (2-bromobenzoyl derivative), followed by reductive elimination to yield the final N-arylated amide product and regenerate the copper(I) catalyst. nih.govacs.org

| Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| CuI (5-10) | N,N-Dimethylglycine (20) | K₃PO₄ | DMF | 90-110 | Good to Excellent | nih.gov |

| CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | Good to High | nih.gov |

| CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 110 | High | wikipedia.org |

| CuI (10) | DMEDA (20) | K₂CO₃ | Toluene | 110 | Near Quantitative | researchgate.net |

Microwave-Assisted Synthesis and Flow Chemistry Techniques for Enhanced Efficiency

To meet the demands of modern chemical production for speed and efficiency, conventional batch heating methods are increasingly being replaced by advanced technologies like microwave irradiation and continuous flow processing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. niscair.res.in This allows for rapid, uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. mdpi.comniscair.res.insemanticscholar.org For the synthesis of this compound, a reaction that might take several hours under conventional heating can often be completed in a matter of minutes in a dedicated microwave reactor. semanticscholar.orgnih.gov

The benefits stem from the direct heating of the reaction components, which can lead to temperatures higher than the solvent's boiling point in a sealed vessel and can selectively heat catalyst surfaces. semanticscholar.orgqub.ac.uk Both the direct amidation of 2-bromobenzoic acid with 2,4-dimethoxyaniline and copper-catalyzed Ullmann-type couplings are highly amenable to microwave conditions. nih.govmdpi.com The solvent-free reaction of an aniline with a benzoyl chloride, for example, can be achieved with high efficiency under microwave irradiation, offering a cleaner and faster protocol. niscair.res.in

| Method | Heating | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Oil Bath) | Indirect, slow, non-uniform | Hours (e.g., 8-48 h) | Standard laboratory setup | nih.gov |

| Microwave Irradiation | Direct, rapid, uniform | Minutes (e.g., 10-30 min) | Reduced time, higher yields, cleaner reaction | mdpi.comsemanticscholar.orgnih.gov |

Flow Chemistry Techniques

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. clinlabint.comvapourtec.comnih.gov

For the synthesis of this compound, a flow process could involve pumping solutions of the starting materials (e.g., 2-bromobenzoyl chloride and 2,4-dimethoxyaniline) through a heated reactor coil. vapourtec.com If a solid catalyst or reagent is used, specialized reactors such as agitated continuous stirred-tank reactors (CSTRs) or systems designed for slurry flow can be employed. acs.org The integration of flow chemistry with microwave heating can further enhance reaction rates and efficiency. qub.ac.uknih.gov Flow chemistry is particularly valuable for scaling up production, as output can be increased by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel) without the need for re-optimization. clinlabint.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. chemmethod.com The synthesis of this compound can be made more sustainable by incorporating several green principles.

Use of Greener Solvents: Traditional amide syntheses often rely on polar aprotic solvents like DMF and NMP, which have significant health and environmental concerns. rsc.org Research has focused on replacing these with more benign alternatives. Water is an ideal green solvent, and protocols for copper-catalyzed amidations in aqueous media have been developed. acs.orgorganic-chemistry.org Bio-based solvents like Cyrene™ (a derivative of cellulose) and p-cymene (B1678584) (derived from limonene) have also been shown to be effective replacements for DMF and toluene, respectively, in amidation reactions. rsc.org

Solvent-Free Reactions: One of the most effective green strategies is to eliminate the solvent entirely. Microwave-assisted, solvent-free (neat) reactions between an acid chloride and an amine are highly efficient, producing the amide product with minimal waste. niscair.res.intandfonline.com Another approach involves the direct reaction of a carboxylic acid and an amine at high temperature without a solvent, a method that is also significantly accelerated by microwave heating. semanticscholar.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is a core principle of green chemistry. Modern copper-catalyzed Goldberg reactions, which use only a small percentage of a copper catalyst, are far greener than the original Ullmann reactions that required stoichiometric copper. nie.edu.sgnih.gov Furthermore, the development of protocols using highly abundant and non-toxic catalysts, such as boric acid for direct amidation, represents a significant advance in sustainable chemistry. sciepub.com

Energy Efficiency: Both microwave-assisted synthesis and flow chemistry contribute to energy efficiency. Microwaves heat the reactants directly, avoiding the need to heat a large solvent bath, thereby saving energy. mdpi.com Flow reactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat transfer, reducing the energy required to maintain optimal reaction temperatures. nih.gov

By combining these advanced methodologies, the synthesis of this compound can be performed in a way that is not only faster and more efficient but also significantly safer and more environmentally responsible.

Sophisticated Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement and stereochemistry can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide would exhibit distinct signals for the aromatic protons on both the 2-bromobenzoyl and the 2,4-dimethoxyphenyl rings, the amide proton, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo, methoxy, and amide groups). ucl.ac.uk The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.5-10.5 ppm. uva.nlrsc.org The aromatic protons will resonate in the region of δ 6.5-8.0 ppm. The protons on the 2-bromobenzoyl ring will show characteristic splitting patterns (doublets, triplets) due to coupling with adjacent protons. Similarly, the protons on the 2,4-dimethoxyphenyl ring will display coupling patterns dictated by their positions relative to the methoxy groups and the amide linkage. The two methoxy groups (-OCH₃) will each appear as a sharp singlet, likely around δ 3.8-3.9 ppm. rsc.orgrsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show 15 distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded and will appear at a characteristic downfield shift, typically around δ 164-169 ppm. uva.nlresearchgate.net The aromatic carbons will resonate in the δ 100-160 ppm range. The carbons directly attached to the electronegative oxygen atoms of the methoxy groups and the bromine atom will have their chemical shifts significantly influenced. beilstein-journals.orgorganicchemistrydata.org The carbons of the methoxy groups will appear as sharp signals in the upfield region of the aromatic signals, generally around δ 55-56 ppm. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide (C=O) | - | ~165 |

| Amide (N-H) | ~9.5 (s, 1H) | - |

| 2-Bromobenzoyl Ring | ||

| C1' (C-Br) | - | ~118 |

| C2' (C-C=O) | - | ~138 |

| C3' | ~7.7 (d) | ~133 |

| C4' | ~7.4 (t) | ~128 |

| C5' | ~7.5 (t) | ~131 |

| C6' | ~7.6 (d) | ~127 |

| 2,4-Dimethoxyphenyl Ring | ||

| C1'' (C-N) | - | ~122 |

| C2'' (C-OCH₃) | - | ~158 |

| C3'' | ~6.5 (d) | ~99 |

| C4'' (C-OCH₃) | - | ~160 |

| C5'' | ~6.6 (dd) | ~105 |

| C6'' | ~8.1 (d) | ~125 |

| Methoxy (C2''-OCH₃) | ~3.8 (s, 3H) | ~55.6 |

| Methoxy (C4''-OCH₃) | ~3.9 (s, 3H) | ~55.9 |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the two aromatic rings, confirming their substitution patterns. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the signals for the methoxy protons would correlate with the methoxy carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to four bonds. sdsu.edu HMBC is particularly crucial for establishing connectivity between different parts of the molecule that are not directly bonded. Key correlations would be observed between the amide proton (N-H) and the carbonyl carbon (C=O), as well as carbons in the 2,4-dimethoxyphenyl ring. Correlations from the protons on one ring to the carbons on the other, via the amide linkage, would definitively connect the two aromatic fragments. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This experiment provides information about the molecule's conformation and stereochemistry. For example, a NOESY spectrum could show correlations between the amide proton and nearby protons on both aromatic rings, helping to define the rotational preference around the amide bond and the aryl-N bond. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. bohrium.com The IR spectrum of this compound would display several characteristic absorption bands.

Table 2: Diagnostic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretching | 3350 - 3180 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in -OCH₃) | Stretching | 2950 - 2850 |

| Amide C=O (Amide I band) | Stretching | 1680 - 1630 |

| Amide N-H Bending (Amide II band) | Bending | 1640 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| Aryl-O-C (Ether) | Symmetric Stretching | 1075 - 1020 |

| C-Br | Stretching | 680 - 515 |

The most prominent peaks would include a strong absorption for the amide C=O stretch and a sharp peak for the N-H stretch. chemicalbook.comresearchgate.net The presence of strong bands in the 1275-1020 cm⁻¹ region would confirm the aryl ether linkages. bohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, the molecular formula is C₁₅H₁₄BrNO₃. HRMS would be used to confirm the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and distinguish it from other compounds with the same nominal mass but different elemental compositions. uva.nluni.lu

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₁₅H₁₄⁷⁹Br¹⁴N¹O₃ | 335.01572 |

| [M] | C₁₅H₁₄⁸¹Br¹⁴N¹O₃ | 337.01367 |

| [M+H]⁺ | C₁₅H₁₅⁷⁹Br¹⁴N¹O₃ | 336.02300 |

| [M+Na]⁺ | C₁₅H₁₄⁷⁹Br¹⁴N¹NaO₃ | 358.00494 |

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺), providing clear evidence for the presence of a single bromine atom in the molecule. chemrxiv.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented by collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides detailed structural information. chemrxiv.orgresearchgate.net

The fragmentation of protonated this compound, [C₁₅H₁₅BrNO₃]⁺, would likely proceed through several key pathways:

Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-N bond. This can occur in two ways:

Formation of the 2-bromobenzoyl cation (m/z 183/185). This is a very stable acylium ion and would likely be a prominent peak. researchgate.net This ion could further lose CO to give the 2-bromophenyl cation (m/z 155/157).

Formation of a protonated 2,4-dimethoxyaniline (B45885) ion (m/z 154).

Fragmentation within the Dimethoxyphenyl Moiety: The molecular ion or fragment ions could lose methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Loss of HBr: Neutral loss of hydrogen bromide from the molecular ion is also a possible fragmentation pathway.

The analysis of these characteristic fragment ions allows for the confirmation of the different structural units within the molecule and how they are connected. chemrxiv.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. While specific crystallographic data for this compound is not widely published, analysis of closely related benzamide (B126) structures provides insight into the expected molecular geometry and packing in the solid state.

For analogous compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide and various nitrophenyl benzamides, single-crystal X-ray diffraction studies have revealed key structural features. researchgate.netnih.govresearchgate.net Typically, these compounds crystallize in monoclinic or triclinic systems. researchgate.netresearchgate.netnih.gov The central amide linkage is often found to be nearly planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | ~15.2 |

| b (Å) | ~4.9 |

| c (Å) | ~17.5 |

| β (°) | ~91.2 |

| Volume (Å3) | ~1300 |

| Z | 4 |

| Key Dihedral Angle (Amide plane to 2-bromophenyl ring) | ~20-30° |

| Key Dihedral Angle (Amide plane to 2,4-dimethoxyphenyl ring) | ~20-40° |

Note: The data in this table is hypothetical and based on values reported for structurally similar compounds. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthetic compounds like this compound. High-performance liquid chromatography and gas chromatography are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a premier technique for verifying the purity of non-volatile and thermally labile compounds. When coupled with a Diode Array Detector (DAD), it not only quantifies the purity but also provides the UV-Vis spectrum of the analyte, aiding in peak identification and homogeneity assessment.

A typical HPLC method for a compound like this compound would employ a reverse-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

For related bromo-benzamide derivatives, successful separations have been achieved using a mobile phase consisting of acetonitrile and water, sometimes with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the timely elution of all components with good peak symmetry. The DAD allows for monitoring at multiple wavelengths simultaneously, which is useful for detecting impurities that may not absorb at the primary wavelength chosen for the main compound.

Illustrative HPLC-DAD Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (with full spectrum acquisition from 200-400 nm) |

| Injection Volume | 10 µL |

Note: These parameters are representative and may require optimization for specific batches and impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. It separates components of a mixture in the gas phase followed by their detection and identification based on their mass-to-charge ratio.

For a compound like this compound, GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The separation on the column is based on the compound's boiling point and its interaction with the stationary phase.

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern (79Br and 81Br in approximately equal abundance), which results in pairs of ions separated by two mass units for all bromine-containing fragments. researchgate.netpsu.edu

While GC-MS can be a valuable tool, some benzamides may exhibit thermal lability or have high boiling points, potentially requiring derivatization to improve their volatility and chromatographic behavior. nih.gov

Expected GC-MS Data

| Parameter | Typical Condition/Observation |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 150 °C, ramp to 300 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Key Fragmentation Pathways | Cleavage of the amide bond, loss of Br, loss of methoxy groups |

| Characteristic Ions (m/z) | Molecular ion peak [M]+ showing Br isotope pattern, fragments corresponding to the bromobenzoyl cation and the dimethoxyphenylamine cation. |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Computational and Theoretical Studies on 2 Bromo N 2,4 Dimethoxyphenyl Benzamide

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

The surrounding environment can significantly impact the conformation and stability of a molecule. MD simulations can be used to study the effects of different solvents on 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. By simulating the molecule in a solvent box (e.g., water, DMSO, or chloroform), researchers can observe how solvent interactions influence the preferred conformation and the dynamics of the molecule. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity. The MEP map uses a color scale to indicate regions of different electrostatic potential.

In the MEP map of a benzamide (B126) derivative, the regions around the electronegative oxygen and nitrogen atoms typically show a negative potential (colored red or yellow), indicating they are sites prone to electrophilic attack. Conversely, regions around hydrogen atoms often exhibit a positive potential (colored blue), marking them as sites for nucleophilic attack. tandfonline.com This analysis helps to identify the most reactive parts of the molecule and to understand its intermolecular interaction patterns. The Mulliken atomic charge analysis further quantifies the charge distribution, providing specific charge values for each atom in the molecule.

Prediction of Spectroscopic Parameters from First Principles

The theoretical prediction of spectroscopic parameters for a molecule like this compound would rely on quantum chemical calculations, most commonly employing Density Functional Theory (DFT). This approach allows for the determination of the molecule's optimized geometry and the subsequent calculation of various spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For related compounds, researchers have frequently utilized the B3LYP functional with a basis set like 6-311++G(d,p) to perform these calculations. The process begins with a geometry optimization to find the lowest energy conformation of the molecule. Once the optimized structure is obtained, the same level of theory is used to compute the spectroscopic parameters.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound based on Standard Computational Methods

| Parameter | Predicted Value Range | Computational Method |

| ¹H NMR Chemical Shift (ppm) | 6.5 - 8.5 | GIAO-DFT |

| ¹³C NMR Chemical Shift (ppm) | 100 - 165 | GIAO-DFT |

| Key IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3300 - 3400 | DFT/B3LYP |

| C=O Stretch | 1650 - 1680 | DFT/B3LYP |

| C-Br Stretch | 550 - 650 | DFT/B3LYP |

| UV-Vis λmax (nm) | 250 - 350 | TD-DFT |

Note: The values in this table are illustrative and represent typical ranges observed for similar aromatic amides. Actual calculated values would be specific to the optimized geometry of this compound.

In Silico Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound can be predicted using in silico methods that analyze the molecule's electronic structure. Key to this analysis are the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and for elucidating potential reaction mechanisms.

Table 2: Hypothetical Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value / Location | Significance |

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating capability, likely localized on the dimethoxyphenyl ring. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability, likely localized on the bromobenzoyl moiety. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Reflects the kinetic stability and chemical reactivity of the molecule. |

| Most Negative MEP | Carbonyl oxygen and methoxy (B1213986) groups | Likely sites for electrophilic attack. |

| Most Positive MEP | Amide proton (N-H) | Likely site for nucleophilic attack. |

Note: These values are estimations based on data for analogous compounds. Precise calculations would be required for this compound.

Chemical Reactivity and Derivatization Strategies of 2 Bromo N 2,4 Dimethoxyphenyl Benzamide

Transformations Involving the Bromine Moiety

The aryl bromide moiety is a versatile functional group, primarily serving as an electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions. It also provides a handle for the formation of organometallic intermediates, further expanding its synthetic potential.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-Br bond in 2-bromo-N-(2,4-dimethoxyphenyl)benzamide is susceptible to oxidative addition to a Palladium(0) complex, initiating the catalytic cycle for several key transformations. illinois.edunih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comtcichemicals.com It is widely used for synthesizing biaryl compounds. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzamide (B126) ring. The choice of ligand, base, and solvent is crucial for achieving high yields, especially with the sterically demanding ortho-substituent. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2-phenyl-N-(2,4-dimethoxyphenyl)benzamide |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 2-(p-tolyl)-N-(2,4-dimethoxyphenyl)benzamide |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 90 | 2-(pyridin-3-yl)-N-(2,4-dimethoxyphenyl)benzamide |

| Methylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 2-methyl-N-(2,4-dimethoxyphenyl)benzamide |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govlibretexts.orgmdpi.com This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org The reaction with this compound can be used to introduce vinyl groups, which can serve as handles for further synthetic manipulations. Regioselectivity can be a key consideration, although with terminal alkenes, substitution at the less substituted carbon is typically favored. chemrxiv.org

Table 2: Representative Heck Coupling Reactions

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | (E)-2-styryl-N-(2,4-dimethoxyphenyl)benzamide |

| Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMA | 140 | (E)-ethyl 3-(2-(N-(2,4-dimethoxyphenyl)carbamoyl)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | (E)-2-(oct-1-en-1-yl)-N-(2,4-dimethoxyphenyl)benzamide |

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov This method allows for the synthesis of arylalkynes from this compound, which are valuable intermediates in organic synthesis. Copper-free variants have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 3: Representative Sonogashira Coupling Reactions

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 2-(phenylethynyl)-N-(2,4-dimethoxyphenyl)benzamide |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 80 | 2-((trimethylsilyl)ethynyl)-N-(2,4-dimethoxyphenyl)benzamide |

| 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 90 | 2-(hept-1-yn-1-yl)-N-(2,4-dimethoxyphenyl)benzamide |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance. researchgate.net The organozinc reagent can be prepared from a corresponding organohalide, allowing for the coupling of this compound with a wide range of alkyl, vinyl, and aryl partners. nih.gov

Table 4: Representative Negishi Coupling Reactions

| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 2-phenyl-N-(2,4-dimethoxyphenyl)benzamide |

| Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 65 | 2-ethyl-N-(2,4-dimethoxyphenyl)benzamide |

| Vinylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 2-vinyl-N-(2,4-dimethoxyphenyl)benzamide |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. chemistrysteps.comlibretexts.org The benzamide ring in this compound lacks such strong activation. The amide group itself is only a weak deactivator, and the bromine is not in an activated position. Therefore, conventional SNAr reactions with common nucleophiles are generally not feasible under standard conditions.

However, recent advancements have shown that ortho-halo benzamides can undergo directed nucleophilic aromatic substitution (dSNAr) reactions. rsc.org In these cases, the amide group can direct a nucleophile to the ortho position, potentially facilitated by a specific catalyst or reagent system, even without a strong electron-withdrawing group on the ring. rsc.org This strategy could provide a pathway for the direct replacement of the bromine atom with nitrogen, oxygen, or sulfur nucleophiles.

Formation of organometallic reagents provides an alternative strategy for functionalizing the C-Br bond, transforming the electrophilic carbon into a potent nucleophile.

Lithiation: Halogen-metal exchange can be achieved by treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C) in an ethereal solvent like THF. This reaction rapidly replaces the bromine atom with lithium, generating an aryllithium intermediate. This highly reactive species can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups. Care must be taken to avoid side reactions, such as attack at the amide carbonyl or deprotonation of the amide N-H.

Grignard Reagent Formation: The corresponding Grignard reagent can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent such as THF or diethyl ether. wisc.eduadichemistry.comresearchgate.net The reaction is an oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting organomagnesium compound is a strong nucleophile and base, which can react with a broad spectrum of electrophiles in a similar fashion to the aryllithium species. youtube.com The acidic amide proton can interfere with the formation of the Grignard reagent, potentially requiring protection of the amide or the use of excess Grignard reagent. wisc.edu

Reactions at the Amide Nitrogen and Carbonyl Group

The amide functional group is a cornerstone of the molecule's structure, but it also presents opportunities for chemical modification.

The nitrogen atom of the secondary amide is nucleophilic, and its attached proton is weakly acidic. Deprotonation with a suitable base generates a resonance-stabilized amidate anion, which can react with various electrophiles.

N-Alkylation: The amide can be N-alkylated by first treating it with a strong base, such as sodium hydride (NaH), to form the sodium salt, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.comnih.gov This reaction yields an N,N-disubstituted amide. Microwave-assisted protocols under phase-transfer catalytic conditions have been developed to facilitate this transformation efficiently. mdpi.com Palladium-catalyzed N-alkylation using alcohols as alkylating agents via a "borrowing hydrogen" strategy also represents a modern, atom-economical approach. researchgate.net

N-Acylation: Reaction of the amidate anion with an acylating agent, such as an acyl chloride or anhydride (B1165640), results in the formation of an imide derivative. This reaction effectively adds a second acyl group to the nitrogen atom. N-acylbenzotriazoles are also effective reagents for the N-acylation of amides under mild conditions.

Amides are generally stable functional groups, resistant to hydrolysis under neutral conditions. libretexts.org Cleavage of the robust amide bond in this compound requires forcing conditions, typically involving heating in the presence of a strong acid or base. lew.roresearchgate.net

Acidic Hydrolysis: Heating the compound with a strong aqueous acid (e.g., HCl, H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products, after workup, are 2-bromobenzoic acid and the corresponding ammonium (B1175870) salt of 2,4-dimethoxyaniline (B45885). libretexts.org

Alkaline Hydrolysis: Saponification of the amide can be achieved by heating with a strong aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgresearchgate.net The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of 2-bromobenzoic acid and 2,4-dimethoxyaniline.

The stability of the amide bond makes it an excellent and reliable linking group that can withstand a wide range of reaction conditions, particularly those targeting transformations at the aryl bromide moiety.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two aromatic rings of this compound exhibit distinct reactivities towards substitution reactions due to their different substituents.

Regioselective Functionalization of the Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strongly electron-donating methoxy (B1213986) groups (-OCH₃). libretexts.org These groups are ortho, para-directing. The amide nitrogen also has a lone pair that can participate in resonance, further activating this ring and directing ortho and para to the nitrogen.

The combined directing effects of the substituents are as follows:

The 2-methoxy group directs towards positions 1 (already substituted), 3, and 5.

The 4-methoxy group directs towards positions 3 and 5.

The amide nitrogen directs towards positions 3 and 5.

Therefore, electrophilic substitution is strongly favored at the C5 position, which is ortho to the 4-methoxy group and para to the amide linkage. The C3 position is also activated, being ortho to both methoxy groups, but may experience some steric hindrance from the adjacent 2-methoxy group and the amide.

Typical EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂ in acetic acid) would be expected to yield the 5-substituted product with high regioselectivity. lumenlearning.commasterorganicchemistry.com Friedel-Crafts reactions could also be performed, though the Lewis acid catalyst might complex with the oxygen atoms of the methoxy groups or the amide.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(5-nitro-2,4-dimethoxyphenyl)benzamide |

| Bromination | Br₂, FeBr₃ or CH₃COOH | 2-bromo-N-(5-bromo-2,4-dimethoxyphenyl)benzamide |

| Acylation | RCOCl, AlCl₃ | 2-bromo-N-(5-acyl-2,4-dimethoxyphenyl)benzamide |

Aromatic Substitution on the 2-bromophenyl Ring

The 2-bromophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom and the amide group. libretexts.org The bromine atom is a deactivating but ortho, para-director, while the carbonyl group of the amide is a deactivating meta-director. libretexts.org The combined effect makes electrophilic substitution on this ring significantly more difficult than on the dimethoxyphenyl moiety. Any substitution would likely occur at the position para to the bromine (C5) or meta to the amide carbonyl (C5).

Conversely, the presence of the bromine atom allows for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org While aryl halides are generally unreactive towards nucleophiles, SNAr can occur under specific conditions, such as with strong nucleophiles or through metal catalysis. The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. wikipedia.orglibretexts.org The presence of an electron-withdrawing group ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com While the amide group is not as strongly activating as a nitro group, it can provide some stabilization. Reactions with nucleophiles like alkoxides, amides, or thiolates could potentially replace the bromine atom, especially under forcing conditions or with palladium or copper catalysis.

Cyclization and Rearrangement Reactions to Form Novel Heterocyclic Systems

The ortho-bromoamide arrangement in this compound is a classic precursor for intramolecular cyclization reactions, particularly through palladium-catalyzed C-H activation or C-N bond formation. nih.govrsc.org A prominent example is the synthesis of phenanthridinone derivatives. nih.govresearchgate.net This reaction typically involves an intramolecular C-H arylation, where a palladium catalyst facilitates the coupling of the bromo-substituted carbon with a C-H bond on the N-aryl ring.

In the case of this compound, the intramolecular cyclization would lead to the formation of a dimethoxy-substituted phenanthridinone. The C-H bond ortho to the amide nitrogen on the dimethoxyphenyl ring (the C6' position) would be the most likely site for palladation and subsequent reductive elimination to form the new C-C bond.

| Reaction Type | Catalyst/Reagents | Product |

| Intramolecular C-H Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Dimethoxyphenanthridinone |

Other potential cyclization pathways exist. For instance, cobalt-catalyzed reactions of 2-bromobenzamides with carbodiimides have been shown to produce 3-(imino)isoindolin-1-ones. nih.govmdpi.com Furthermore, under different conditions, rearrangements could lead to the formation of other heterocyclic systems like dibenzo[b,f] nih.govrsc.orgoxazocin-6-ones or dibenzo[b,d]azocin-6(5H)-ones. rsc.orgresearchgate.net

Design and Synthesis of Chemically Diverse Analogs and Derivatives

The scaffold of this compound offers multiple points for modification to generate a library of chemically diverse analogs. These modifications can be broadly categorized as:

Substitution on the Dimethoxyphenyl Ring: As discussed in section 5.3.1, the activated nature of this ring allows for the introduction of a wide range of substituents at the C5 position. This enables the tuning of electronic and steric properties.

Modification of the 2-bromophenyl Ring: The bromine atom can be replaced through various cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups. Buchwald-Hartwig amination can replace the bromine with a variety of nitrogen-based nucleophiles. Heck coupling could introduce alkenyl groups. These reactions dramatically increase the structural diversity achievable from this starting material.

Amide Bond Modification: The amide itself can be a point of diversification. For instance, conversion to the corresponding thioamide using Lawesson's reagent would alter the electronic properties and hydrogen bonding capabilities of the molecule.

Cyclization Products as Scaffolds: The heterocyclic systems formed from cyclization reactions (section 5.4) can serve as new core structures for further derivatization. For example, the resulting phenanthridinone can be further functionalized on either of the aromatic rings or at the lactam nitrogen.

These strategies allow for the systematic exploration of the chemical space around the core structure of this compound, facilitating the development of new compounds with tailored properties.

Applications in Advanced Synthetic Organic Chemistry

Role as a Key Building Block in Multi-Step Organic Syntheses

The strategic placement of reactive sites within 2-bromo-N-(2,4-dimethoxyphenyl)benzamide makes it a valuable intermediate in multi-step synthetic sequences. The bromo substituent on one aromatic ring and the activated methoxy-substituted ring offer orthogonal reactivity, allowing for selective transformations at different parts of the molecule.

A plausible and common method for the synthesis of this compound involves the acylation of 2,4-dimethoxyaniline (B45885) with 2-bromobenzoyl chloride. This reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, provides a direct route to the target amide.

Table 1: Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 2-bromobenzoyl chloride | 2,4-dimethoxyaniline | Pyridine (B92270)/DCM | This compound |

Note: This table represents a standard and anticipated synthetic route. DCM refers to Dichloromethane.

Once synthesized, the bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the assembly of complex molecular frameworks, including those found in pharmaceuticals and agrochemicals. The dimethoxyphenyl group, on the other hand, can be a precursor to other functionalities; for instance, demethylation can yield hydroxyl groups, which can then be used for further derivatization.

Precursor for the Construction of Diverse Heterocyclic Scaffolds

The ortho-bromo-N-aryl benzamide (B126) motif is a well-established precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Intramolecular cyclization reactions, often facilitated by transition metal catalysts, are a powerful strategy for constructing these ring systems.

For example, palladium-catalyzed intramolecular C-N bond formation can lead to the synthesis of phenanthridinone derivatives. This transformation typically involves the reductive coupling of the aryl bromide with a C-H bond of the N-aryl group. Such reactions have been reported for analogous o-halobenzamides and are anticipated to be applicable to this compound. researchgate.net The electron-donating methoxy (B1213986) groups on the N-aryl ring could potentially influence the regioselectivity and efficiency of such cyclizations.

Similarly, copper-catalyzed intramolecular amidation reactions can be employed to construct quinazolinone cores, which are prevalent in many biologically active compounds. researchgate.net The reaction of this compound under appropriate copper catalysis could lead to the formation of dimethoxy-substituted quinazolinones.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reaction Type | Potential Heterocyclic Product |

| This compound | Palladium-catalyzed intramolecular C-H amination | Dimethoxyphenanthridinone derivatives |

| This compound | Copper-catalyzed intramolecular C-N coupling | Dimethoxyquinazolinone derivatives |

Utility in the Design and Synthesis of Advanced Organic Materials

Aromatic amides are known to form well-ordered structures through hydrogen bonding, leading to materials with interesting properties such as liquid crystallinity or the ability to form molecular gels. The specific substitution pattern of this compound, with its potential for various intermolecular interactions, makes it a candidate for the design of novel organic materials.

The presence of the bromine atom allows for its incorporation into polymeric structures via cross-coupling polymerization reactions. Furthermore, the dimethoxyphenyl group contributes to the electronic properties of the molecule, which could be tuned for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of related benzamide derivatives for such applications has been an area of active research.

Application as a Ligand or Ligand Precursor in Catalysis

The amide and methoxy functional groups in this compound contain lone pairs of electrons on the oxygen and nitrogen atoms, which can coordinate to metal centers. While the compound itself may not be a strong ligand, it can serve as a precursor to more elaborate ligand systems.

For instance, the bromine atom can be replaced by a phosphine (B1218219) group or another coordinating moiety through a suitable substitution or cross-coupling reaction. The resulting molecule would possess a bidentate or potentially tridentate coordination environment, which could be used to stabilize transition metal catalysts for a variety of organic transformations. The synthesis of a copper(II) complex with a related N-benzamide derivative has been reported, demonstrating the potential of this class of compounds to act as ligands. nih.govsemanticscholar.org

Development of Novel Reagents and Intermediates

The reactivity of the carbon-bromine bond in this compound can be harnessed to create new reagents. For example, conversion of the bromide to an organolithium or Grignard reagent would generate a powerful nucleophile. This nucleophile could then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the benzoyl ring.

This approach allows for the synthesis of a library of derivatives with diverse substitution patterns, which can then be screened for biological activity or other useful properties. The development of novel benzamide derivatives as potential therapeutic agents is an ongoing field of research, with some analogues showing promise as antitumor agents. researchgate.net

Biological Activity and Mechanistic Studies in Vitro and Pre Clinical Focus

Structure-Activity Relationship (SAR) Elucidation for Biological Responses

The relationship between the chemical structure of benzamide (B126) derivatives and their biological activity is a critical area of research for designing more potent and selective therapeutic agents.

The nature and position of substituents on the benzamide scaffold play a pivotal role in determining the molecule's interaction with its biological targets. For instance, in studies of related N-phenyl-hydroxy-benzamide derivatives, the position of substituents was found to be crucial for their antibacterial activity. Specifically, a substitution in the para-position of the carboxamide moiety, combined with a lipophilic and electron-withdrawing group, was shown to be important. mdpi.com

In a series of phenylsulfonylamino-benzanilide inhibitors, which share a similar core structure, halogen substitutions on the different aromatic rings were found to significantly influence potency and selectivity. For example, replacing a chloro group with a bromo group at the 5-position of one of the phenyl rings did not significantly alter the activity against certain transporters but increased the potency against another. acs.org This highlights that even subtle changes, such as the type of halogen, can modulate the biological activity profile. These findings suggest that the bromine atom and the dimethoxy-substituted phenyl ring in "2-bromo-N-(2,4-dimethoxyphenyl)benzamide" are key determinants of its molecular interactions.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For N-benzyl benzamide derivatives, a 3D pharmacophore model was successfully developed to understand the ligand-receptor interactions for melanogenesis inhibition. nih.gov This type of modeling helps in designing new molecules with improved activity by ensuring they possess the optimal spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.

In Vitro Target Identification and Validation

In vitro assays are fundamental in identifying the specific biological targets of a compound and validating its activity.

While direct inhibitory data for "this compound" against human carbonic anhydrase I (hCA I), human carbonic anhydrase II (hCA II), and acetylcholinesterase (AChE) is not specified in the available literature, numerous studies have demonstrated that related benzamide and sulfonamide structures can be potent inhibitors of these enzymes. For instance, a series of phthalimide-capped benzene (B151609) sulphonamides showed potent inhibitory activity against hCA I and hCA II at nanomolar concentrations. nih.gov Similarly, certain norcantharimide derivatives have been shown to effectively inhibit both hCA isoenzymes and AChE. aksaray.edu.tr These findings suggest that the benzamide scaffold is a promising starting point for developing inhibitors of these clinically relevant enzymes.

| Compound Class | Target Enzyme | Reported Inhibition (Ki or IC50) | Reference |

|---|---|---|---|

| Phthalimide-capped benzene sulphonamides | hCA I | Ki = 28.5 nM (for most potent compound) | nih.gov |

| Phthalimide-capped benzene sulphonamides | hCA II | Ki = 2.2 nM (for most potent compound) | nih.gov |

| Norcantharimide derivatives | hCA I | IC50 = 4.426 nM - 4.530 nM | aksaray.edu.tr |

| Norcantharimide derivatives | hCA II | IC50 = 3.457 nM - 3.825 nM | aksaray.edu.tr |

| Norcantharimide derivatives | AChE | IC50 = 0.526 nM - 0.575 nM | aksaray.edu.tr |

Research into a positional isomer, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, has identified it as a promising scaffold for the development of fibroblast growth factor receptor 1 (FGFR1) inhibitors. nih.govnih.govsemanticscholar.org FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. targetedonc.com Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a key area of therapeutic research.

A series of these benzamide derivatives were synthesized and evaluated for their ability to inhibit non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory activity against five different NSCLC cell lines. nih.govnih.gov Molecular docking studies indicated that compound C9 could bind to FGFR1, forming multiple hydrogen bonds. nih.govnih.gov

| NSCLC Cell Line | IC50 of Compound C9 (µM) |

|---|---|

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1703 | 1.85 ± 0.32 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H226 | 2.31 ± 0.41 |

Further investigation into the mechanism of action of the aforementioned FGFR1 inhibitor, compound C9, involved cell-free biochemical assays. These studies revealed that the compound inhibited the phosphorylation of FGFR1 and its downstream signaling proteins, PLCγ1 and ERK, in a dose-dependent manner. nih.govnih.gov The activation of these downstream pathways is a critical step in FGFR-mediated cell signaling. semanticscholar.org By inhibiting their phosphorylation, the compound effectively blocks the signaling cascade that promotes tumor cell growth and survival. This provides strong evidence that the anti-proliferative effects of this class of benzamides are directly linked to their ability to modulate the FGFR signaling pathway.

Mechanistic Pathways of Biological Action at the Molecular Level

The biological effects of small molecules like this compound are fundamentally dictated by their interactions with macromolecular targets such as proteins. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies against various protein targets, particularly protein kinases, histone deacetylases (HDACs), and tubulin, could reveal its potential as an inhibitor. These protein families are common targets for benzamide derivatives. nih.govpku.edu.cnnih.gov

Based on studies of similar benzamide structures, a hypothetical docking scenario of this compound into the ATP-binding site of a protein kinase, such as Rho-associated kinase 1 (ROCK1) or Epidermal Growth Factor Receptor (EGFR), can be postulated. nih.govnih.gov The interaction would likely involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds.

Hydrogen Bonding: The amide linkage (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). This group could form critical hydrogen bonds with amino acid residues in the hinge region of a kinase active site, a common binding motif for kinase inhibitors. nih.gov

Hydrophobic Interactions: The two phenyl rings and the methoxy (B1213986) groups (-OCH3) would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing to the stability of the ligand-protein complex.

Halogen Bonding: The bromine atom on the benzoyl ring is a noteworthy feature. Bromine can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like an oxygen or a nitrogen on a protein backbone or side chain. This type of interaction has been increasingly recognized as a significant contributor to binding affinity and selectivity.

| Interaction Type | Potential Interacting Moiety on Compound | Potential Interacting Protein Residues (Example: Kinase) |

| Hydrogen Bond | Amide N-H | Hinge region backbone carbonyls (e.g., Met) |

| Hydrogen Bond | Amide C=O | Hinge region backbone amides (e.g., Cys) |

| Hydrophobic | 2,4-dimethoxyphenyl ring | Alanine, Valine, Leucine, Isoleucine |

| Hydrophobic | 2-bromophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Bromine atom | Backbone carbonyl oxygen, Aspartate/Glutamate side chain |

The predicted binding mode from docking studies suggests that this compound could function as a competitive inhibitor. For instance, if targeting a protein kinase, it would likely occupy the ATP-binding site, preventing the natural substrate ATP from binding and thus inhibiting the phosphorylation of downstream target proteins. nih.gov

In the case of tubulin, many inhibitors bind to the colchicine site, a hydrophobic pocket at the interface of α- and β-tubulin. nih.gov The two aromatic rings of this compound are consistent with the pharmacophoric features of many colchicine-site binders, suggesting it could act as a microtubule-destabilizing agent. nih.gov

By inhibiting key proteins like kinases, HDACs, or tubulin, this compound would be expected to perturb cellular pathways that are critical for cell survival and proliferation. This is a hallmark of many anticancer agents.

Inhibition of Cell Proliferation: Numerous studies on substituted benzamides have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. For example, various bromobenzamide and N-arylbenzamide derivatives have shown inhibitory effects with half-maximal inhibitory concentrations (IC50) in the micromolar to nanomolar range. nih.govresearchgate.net Based on these precedents, it is plausible that this compound would inhibit the proliferation of cancer cells.

| Cell Line | Cancer Type | Exemplar Compound Class | Reported IC50 Range (µM) |

| K562 | Chronic Myeloid Leukemia | Tetrahydrobenzothiazole-arylcarboxamides | 4.5 - 21.0 |

| CEM | Acute Lymphoblastic Leukemia | Tetrahydrobenzothiazole-arylcarboxamides | 4.5 - 22.8 |

| MCF-7 | Breast Adenocarcinoma | Benzoxazole derivatives | <0.1 - 17.3 researchgate.net |

| A549 | Lung Carcinoma | Benzoxazole derivatives | <0.1 - >100 researchgate.net |

| HCT116 | Colon Carcinoma | Oleoyl-Quercetin Hybrids | 0.3 - 22.4 researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Trimethoxyphenyl analogues | 1.4 - 3.2 mdpi.com |

Induction of Apoptosis: Inhibition of critical cellular targets often leads to the activation of programmed cell death, or apoptosis. N-substituted benzamides have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and the activation of caspase-9. This often follows a cell cycle block, for instance at the G2/M phase, which is a common outcome of tubulin inhibition or damage to mitotic machinery. nih.gov Treatment of cancer cells with related compounds has been shown to lead to classic apoptotic hallmarks such as phosphatidylserine externalization, mitochondrial membrane potential loss, and activation of executioner caspases like caspase-3. nih.govnih.gov It is therefore hypothesized that this compound could induce apoptosis in cancer cells through similar mechanisms.

In Silico Screening and Virtual Library Design for Bioactivity Prediction

Given a promising lead compound like this compound, in silico methods can be employed to design and screen virtual libraries of related analogues to identify molecules with potentially improved potency and selectivity. nih.govresearchgate.net

A typical workflow would involve:

Scaffold Definition: The 2-bromobenzamide (B1207801) or N-(2,4-dimethoxyphenyl)amide core would be defined as the central scaffold.

Virtual Library Generation: A large library of virtual compounds would be generated by systematically modifying the scaffold at specific points. For example, the bromine atom could be replaced with other halogens (Cl, F, I) or small alkyl groups. The positions and number of methoxy groups on the second ring could also be varied.

High-Throughput Docking: This virtual library would then be screened against a validated 3D structural model of a selected target protein (e.g., a specific kinase). lifechemicals.com The compounds would be ranked based on their predicted binding affinity (docking score).

Filtering and Selection: The top-ranked compounds would be filtered based on pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness rules (e.g., Lipinski's rule of five) to prioritize candidates for chemical synthesis and biological testing. semanticscholar.org This approach accelerates the discovery of more potent and drug-like analogues. researchgate.net

Application as Chemical Probes for Investigating Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively binding to a specific protein target. nih.gov For this compound to be considered a starting point for a chemical probe, it would need to exhibit high potency and selectivity for a single target.

Assuming this compound shows selective activity, it could be developed into a chemical probe by incorporating a reporter tag. This is often done by adding a minimally disruptive linker to a position on the molecule that does not interfere with protein binding, and attaching a functional group to the end of the linker. This functional group could be:

An affinity tag (e.g., biotin): For use in pull-down experiments to identify the protein target from a cell lysate.

A fluorescent dye (e.g., a BODIPY or rhodamine derivative): To visualize the localization of the target protein within cells using fluorescence microscopy. researchgate.netmdpi.com

A photo-activatable cross-linking group (e.g., an azide or diazirine): To covalently link the probe to its target protein upon UV irradiation, allowing for more robust target identification.

The bromine atom itself can sometimes be exploited in probe design, for instance in the development of self-labeling protein tags. biorxiv.org The development of a probe from this scaffold would be a powerful tool for validating its biological target and exploring the downstream consequences of its inhibition in living systems. neb.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes